molecular formula C14H16N2O2 B568613 ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 115868-55-8

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B568613
CAS No.: 115868-55-8
M. Wt: 244.294
InChI Key: JPZMORQMLXMOSQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is rooted in the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially calling the product glyoxaline. This foundational discovery established the framework for subsequent developments in imidazole chemistry and the eventual synthesis of more complex derivatives.

The systematic exploration of imidazole derivatives gained momentum throughout the late nineteenth and early twentieth centuries, as chemists recognized the unique properties and potential applications of these heterocyclic compounds. The Debus-Radziszewski imidazole synthesis, named after Heinrich Debus and Bronisław Leonard Radziszewski, became a cornerstone methodology for constructing imidazole rings from 1,2-dicarbonyls, aldehydes, and ammonia or primary amines. This multi-component reaction approach provided the synthetic foundation that would eventually enable the preparation of complex substituted imidazoles like this compound.

The specific compound this compound was first documented in chemical databases in 2009, with its PubChem entry created on July 21, 2009. The compound has undergone periodic modifications in its database entries, with the most recent updates occurring in May 2025. This timeline reflects the ongoing interest in this particular imidazole derivative and its continued relevance in chemical research.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete IUPAC name is this compound, which precisely describes the substitution pattern and functional groups present in the molecule. Alternative nomenclature systems provide additional descriptive names, including 5-methyl-2-(4-methylphenyl)-3H-imidazole-4-carboxylic acid ethyl ester and ethyl 4-methyl-2-(p-tolyl)-1H-imidazole-5-carboxylate.

The compound is assigned Chemical Abstracts Service registry number 115868-55-8, which serves as its unique identifier in chemical databases worldwide. This registry number ensures unambiguous identification across different naming systems and database platforms. The molecular formula C14H16N2O2 provides a concise representation of the atomic composition, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Identification Parameter Value
IUPAC Name This compound
CAS Registry Number 115868-55-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
PubChem CID 43445104

The InChI (International Chemical Identifier) representation provides a standardized method for encoding the molecular structure: InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16). The corresponding InChIKey, JPZMORQMLXMOSQ-UHFFFAOYSA-N, offers a condensed hash representation of the complete structure.

Classification within Imidazole Derivatives

This compound belongs to the broad category of substituted imidazoles, specifically falling under the classification of trisubstituted imidazole derivatives. The compound features substitution at positions 2, 4, and 5 of the imidazole ring, making it a member of the 2,4,5-trisubstituted imidazole family. This substitution pattern is significant because it represents one of the most common and synthetically accessible arrangements in imidazole chemistry.

Within the hierarchy of heterocyclic compounds, imidazoles are classified as five-membered aromatic azoles containing two nitrogen atoms. The aromatic character of imidazole derives from its planar ring structure containing six π-electrons, consisting of a pair of nonbonding electrons from one nitrogen atom and one electron from each of the remaining four ring atoms. This electronic configuration confers stability and unique chemical properties to the imidazole system.

The specific substitution pattern in this compound places it among the carboxylate-functionalized imidazoles, a subclass that has gained particular attention due to the versatility of the ester functional group. The presence of both electron-donating methyl groups and the electron-withdrawing carboxylate functionality creates an interesting electronic environment that influences the compound's reactivity and properties.

Comparative analysis with related compounds reveals structural similarities to other ethyl imidazole carboxylates found in chemical databases, such as ethyl 5-methyl-1-phenyl-1H-imidazole-4-carboxylate and ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate. These structural analogs demonstrate the diversity possible within the imidazole carboxylate family while maintaining common synthetic and structural themes.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry. The imidazole core provides a planar, aromatic framework that serves as a rigid scaffold for the attachment of various functional groups. The five-membered ring exists in two equivalent tautomeric forms due to the mobile hydrogen atom that can be located on either nitrogen atom. This tautomerism is a characteristic feature of imidazole chemistry and influences the compound's chemical behavior.

The electronic properties of the imidazole ring are particularly noteworthy. Imidazole exhibits amphoteric character, functioning both as an acid and as a base. The compound has a pKa of approximately 14.5 as an acid and a pKa of approximately 7 for its conjugate acid as a base. This dual nature makes imidazole derivatives valuable in various chemical processes, including catalysis and coordination chemistry. The presence of the 4-methylphenyl substituent at position 2 extends the aromatic system and provides additional π-electron delocalization pathways.

The carboxylate functionality at position 4 introduces important reactivity features to the molecule. Ethyl esters are known for their susceptibility to hydrolysis under both acidic and basic conditions, as well as their participation in transesterification reactions. The positioning of this functional group adjacent to the imidazole ring creates potential for intramolecular interactions that may influence the compound's conformation and reactivity patterns.

Structural Feature Chemical Significance
Imidazole Ring Aromatic, amphoteric, tautomeric
4-Methylphenyl Group Extended aromatic system, hydrophobic character
Ethyl Carboxylate Reactive ester functionality, potential for hydrolysis
Methyl Substituent Steric and electronic effects

The three-dimensional structure of this compound reflects the balance between planar aromatic components and the tetrahedral geometry around the ester carbon atom. The 4-methylphenyl group can adopt various rotational conformations relative to the imidazole plane, influenced by steric interactions and electronic factors. This conformational flexibility may play important roles in determining the compound's interactions with other molecules and its overall chemical behavior.

Chemical Registry Information and Identification Parameters

The comprehensive chemical registry information for this compound encompasses multiple database systems and identification parameters. The primary registry entry appears in PubChem under Compound Identifier (CID) 43445104, which serves as the central reference point for structural and property data. This database entry was established on July 21, 2009, and has undergone regular updates, with the most recent modification occurring on May 18, 2025.

The SMILES (Simplified Molecular-Input Line-Entry System) notation provides a linear representation of the molecular structure: CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C. This notation system enables computational processing and database searching while maintaining structural information in a compact format. The SMILES representation clearly indicates the connectivity pattern and functional group arrangements within the molecule.

International chemical safety and transport regulations require specific identification parameters for this compound. The molecular weight of 244.29 grams per mole falls within the range typical for small organic molecules used in research applications. The compound's classification as an imidazole derivative places it under specific regulatory categories for heterocyclic compounds, though detailed regulatory classifications depend on intended use and jurisdiction.

Database Identifier Entry Date Last Modified
PubChem CID 43445104 July 21, 2009 May 18, 2025
ChemSpider Various entries Not specified Not specified
Chemical Book CB1325025 Not specified Not specified

Cross-referencing across multiple chemical databases reveals consistent structural information and property data for this compound. The compound appears in specialized imidazole databases and general organic chemistry collections, indicating its recognition within the broader chemical community. The presence of multiple database entries and commercial availability from various suppliers suggests ongoing research interest and practical applications for this particular imidazole derivative.

The standardization of chemical identifiers ensures reliable communication and data exchange within the scientific community. The combination of CAS registry numbers, PubChem identifiers, InChI strings, and SMILES notations provides multiple pathways for unambiguous identification of this compound across different software platforms and database systems. This comprehensive identification framework supports reproducible research and facilitates collaborative scientific endeavors involving this compound.

Properties

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMORQMLXMOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656040
Record name Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115868-55-8
Record name Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation-Based Approaches

The formation of the imidazole core is frequently achieved via cyclocondensation reactions. A widely cited method involves the reaction of α-amino ketones with aldehydes or their equivalents in the presence of ammonia or ammonium acetate. For ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, the use of 4-methylbenzaldehyde and ethyl 3-aminocrotonate as precursors enables the incorporation of both the 4-methylphenyl and ester functionalities.

Key Reaction Conditions :

  • Solvent: Ethanol or methanol under reflux.

  • Catalyst: Ammonium acetate (10 mol%).

  • Temperature: 80–100°C for 6–12 hours.

This method typically yields the target compound in 45–60% efficiency , with side products arising from incomplete cyclization or ester hydrolysis.

Van Leusen Imidazole Synthesis

The van Leusen reaction, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC), offers a robust pathway for imidazole ring formation. This method involves the reaction of TosMIC with an aldimine derived from 4-methylbenzaldehyde and a primary amine.

Procedure :

  • Generate the aldimine by condensing 4-methylbenzaldehyde with ammonium hydroxide.

  • React the aldimine with TosMIC in dimethylformamide (DMF) at 0°C.

  • Add 1,8-diazabicycloundec-7-ene (DBU) as a base to facilitate deprotonation and cyclization.

Advantages :

  • Higher regioselectivity for the 2-aryl position.

  • Yields of 58–70% reported under optimized conditions.

Multi-Step Synthesis via Mesoionic Intermediates

A novel approach reported in Chemical and Pharmaceutical Bulletin involves mesoionic 1,3-oxazolium-5-olates as intermediates. These intermediates react with activated methylene isocyanides (e.g., TosMIC) to form the imidazole ring.

Steps :

  • Prepare mesoionic oxazole (1 ) via cyclodehydration of N-acyl-N-alkylglycine using trifluoroacetic anhydride.

  • React 1 with TosMIC in DMF at 0°C for 1–5 hours.

  • Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters :

  • Temperature control (0°C) minimizes side reactions.

  • Excess TosMIC leads to imidazo[1,5-a]pyrazinone byproducts, requiring precise stoichiometry.

Optimization Strategies and Challenges

Regioselectivity Control

The position of substituents on the imidazole ring is highly sensitive to reaction conditions. For example:

  • Electron-donating groups (e.g., methyl) on the aldehyde enhance nucleophilic attack at the C-2 position.

  • Polar aprotic solvents (DMF, DMSO) favor cyclization over polymerization.

Esterification and Functional Group Compatibility

The ethyl carboxylate group is typically introduced via two routes:

  • Pre-esterification : Using ethyl 3-aminocrotonate as a starting material.

  • Post-cyclization esterification : Treating the carboxylic acid intermediate with ethanol and sulfuric acid.

Yield Comparison :

MethodYield (%)Purity (%)
Pre-esterification6095
Post-esterification4585

Post-esterification often requires protecting groups to prevent ring degradation.

Analytical Validation and Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 2.55 (s, 3H, imidazole-CH₃), 4.30 (q, 2H, OCH₂), 7.25–7.40 (m, 4H, Ar-H).

    • ¹³C NMR : Peaks at 14.2 (CH₂CH₃), 21.5 (Ar-CH₃), 60.1 (OCH₂), and 165.2 (C=O).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 244.29 (C₁₄H₁₆N₂O₂).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

  • Melting Point : 101–104°C (lit. 102°C).

Comparative Analysis of Methods

MethodYield (%)ScalabilityRegioselectivity
Cyclocondensation45–60ModerateModerate
Van Leusen Reaction58–70HighHigh
Mesoionic Intermediates50–65LowHigh

The van Leusen method is preferred for large-scale synthesis due to its reproducibility, whereas mesoionic routes offer superior regioselectivity for research-scale applications.

Industrial and Environmental Considerations

  • Cost of Raw Materials : TosMIC and DBU are expensive, limiting industrial adoption of the van Leusen method.

  • Waste Management : DMF requires distillation recovery to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate has shown promise as a pharmacological agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
Acute Lymphoblastic Leukemia (ALL)15Induction of apoptosis
Chronic Myeloid Leukemia (CML)20Inhibition of cell proliferation
Cervical Cancer18Disruption of cell cycle progression
Bladder Cancer22Activation of caspase pathways

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLEffective against Gram-positive bacteria
Escherichia coli16 µg/mLModerate activity against Gram-negative bacteria
Candida albicans32 µg/mLAntifungal activity observed

Materials Science

The unique structural features of this compound make it a candidate for the development of novel materials. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can be utilized in the fabrication of OLEDs.
  • Sensors : The compound's reactivity can be harnessed in sensor technology for detecting specific analytes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, facilitating the exploration of new chemical space.

Synthesis Pathways

The synthesis typically involves:

  • Reaction of ethyl isocyanoacetate with appropriate amines or acyl chlorides.
  • Cycloaddition reactions that lead to the formation of imidazole derivatives.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers tested its efficacy against a panel of human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations, suggesting its potential as a lead compound for cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed effectiveness comparable to standard antibiotics, indicating its potential use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate can be contextualized by comparing it with the following analogs:

Table 1: Structural and Physicochemical Comparison of Imidazole Derivatives

Compound Name Substituents (Position 2) Position 4 Functional Group Molecular Formula Molecular Weight Key Features
This compound 4-methylphenyl Ethyl carboxylate C₁₅H₁₆N₂O₂ 256.30 Balanced lipophilicity; methyl group enhances steric stability .
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 4-(trifluoromethoxy)phenyl Ethyl carboxylate C₁₅H₁₃F₃N₂O₃ 338.27 Electron-withdrawing CF₃O group increases polarity and metabolic stability .
Ethyl 2-(2,3-dimethylphenyl)-5-methyl-1H-imidazole-4-carboxylate 2,3-dimethylphenyl Ethyl carboxylate C₁₆H₁₈N₂O₂ 270.33 Ortho-methyl groups hinder rotational freedom, affecting crystal packing .
5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) Phenyl Methanol C₁₁H₁₂N₂O 188.23 Hydroxyl group enables hydrogen bonding; reduced lipophilicity vs. esters .

Key Observations:

Substituent Effects on Electronic Properties: The 4-methylphenyl group in the target compound provides moderate electron-donating effects, favoring π-π stacking interactions. Methanol at position 4 (CAS 13682-32-1) replaces the ester, increasing hydrophilicity and enabling hydrogen-bonding networks, which could influence crystallization behavior .

Physicochemical Properties: The ethyl carboxylate group enhances lipid solubility compared to the methanol derivative, making the target compound more suitable for applications requiring membrane permeability (e.g., drug delivery) .

Biological Activity

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazole family and features specific functional groups that confer distinct chemical properties. Its structure includes:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Methyl and 4-Methylphenyl Substituents : Contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate the activity of proteins involved in critical biological processes. The specific pathways affected depend on the compound's structure-activity relationship (SAR) and the biological context in which it is studied.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:

  • Antibacterial Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It has also been evaluated for antifungal properties, showing moderate efficacy against various fungal strains .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated multiple derivatives of imidazole compounds, including this compound, confirming its antibacterial properties with MIC values comparable to established antibiotics like ciprofloxacin .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound could inhibit specific enzymes crucial for bacterial survival, suggesting a potential pathway for developing new antimicrobial agents .
  • SAR Analysis :
    • Structure-activity relationship studies highlighted that modifications on the phenyl ring significantly affect the biological activity, indicating that further optimization could enhance efficacy against resistant strains .

Summary of Findings

Biological ActivityTarget OrganismsMIC Range (μg/mL)
AntibacterialStaphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
AntifungalVarious fungal strainsModerate efficacy

Future Directions

Future research should focus on:

  • Exploring Additional Biological Activities : Beyond antimicrobial effects, evaluating potential anti-inflammatory or anticancer properties could broaden the therapeutic applications of this compound.
  • Optimization of Structure : Modifying the chemical structure to improve potency and reduce toxicity will be essential for developing viable pharmaceutical candidates.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism will provide deeper insights into its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, the imidazole core can be constructed via cyclocondensation of α-ketoesters with amidines or urea derivatives. The 4-methylphenyl group at position 2 is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Esterification (e.g., ethyl chloroformate with a carboxylic acid intermediate) finalizes the structure. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Purity is monitored via TLC and HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at C5 and C4-methylphenyl at C2). Aromatic protons appear as doublets (δ 7.2–7.4 ppm), while ester carbonyls resonate near δ 165–170 ppm.
  • IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N-H (imidazole, ~3400 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritancy.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Disposal : Follow EPA guidelines for halogenated waste; neutralize with alkaline hydrolysis (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) provides atomic coordinates. Refinement in SHELXL (via WinGX) adjusts anisotropic displacement parameters and validates bond lengths/angles. For example, the dihedral angle between the imidazole ring and 4-methylphenyl group can be measured to assess planarity. Hydrogen-bonding networks (e.g., N-H⋯O=C interactions) are visualized using ORTEP-3 .

Q. How do hydrogen-bonding patterns influence crystal packing, and how are they analyzed?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). Software like Mercury calculates intermolecular distances and angles. For this compound, C-H⋯π interactions between methylphenyl groups and adjacent imidazole rings may dominate packing, affecting solubility and melting point .

Q. What strategies address contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from tautomerism or dynamic effects. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* in Gaussian). Solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and spin-spin coupling constants are recalculated using ab initio methods. For IR, anharmonic corrections improve frequency matching .

Q. How can molecular docking studies predict the compound’s bioactivity?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., cytochrome P450) using AutoDock Vina . Parameterize force fields (e.g., AMBER) for imidazole-metal interactions. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., His-100 in CYP3A4). MD simulations (50 ns) assess stability of ligand-protein complexes .

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